molecular formula C10H12F3N B1592226 1-(4-(Trifluoromethyl)phenyl)propan-1-amine CAS No. 439811-20-8

1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No. B1592226
M. Wt: 203.2 g/mol
InChI Key: YOETTZCHIABKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chemical compound with the CAS Number: 885276-54-0. Its molecular weight is 203.21 and its IUPAC name is 1-[4-(trifluoromethyl)phenyl]propylamine . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine is 1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, a compound structurally similar to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, has been studied . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . TG-FTIR studies revealed that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .


Physical And Chemical Properties Analysis

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a liquid at room temperature . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Polyimide Synthesis and Properties

1-(4-(Trifluoromethyl)phenyl)propan-1-amine and its derivatives are used in the synthesis of novel fluorinated polyimides. These polyimides exhibit high solubility in organic solvents, transparency, and toughness. They demonstrate glass-transition temperatures (Tgs) between 227–269 °C, low dielectric constants (2.87–3.17 at 10 kHz), and minimal decomposition below 500 °C in various atmospheres (Chung, Tzu, & Hsiao, 2006).

Catalysis in Dehydrative Condensation

This compound has been found effective in catalyzing dehydrative amidation between carboxylic acids and amines. Studies suggest that the ortho-substituent of boronic acid, which is structurally related to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, plays a significant role in the reaction mechanism, particularly in the prevention of amine coordination to the active species (Wang, Lu, & Ishihara, 2018).

Organic Light Emitting Devices (OLEDs)

Derivatives of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine have been employed in the design and synthesis of fluorescent phenanthroimidazole fluorophores for organic light-emitting devices (OLEDs). These materials show high thermal stability, bluish-green emissions, high efficiency, and low turn-on voltages, indicating their potential in electroluminescent applications (Tagare, Ulla, Satyanarayan, & Vaidyanathan, 2018).

Fluorescence Enhancement Studies

Research on the fluorescence enhancement of stilbene derivatives, including those with N-phenyl substitutions related to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, reveals insights into their photochemical behaviors. These compounds exhibit high fluorescence quantum yields at room temperature, making them interesting for various applications in fluorescence-based technologies (Yang, Chiou, & Liau, 2002).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Hazard statements include H302-H312-H332-H335-H314-H227 . Precautionary statements include P210-P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P370+P378-P403+P233-P403+P235-P405-P501 .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOETTZCHIABKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593490
Record name 1-[4-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethyl)phenyl)propan-1-amine

CAS RN

439811-20-8, 885276-54-0
Record name 1-[4-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Trifluoromethyl)phenyl]propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Citations

For This Compound
1
Citations
S Mikami, S Nakamura, T Ashizawa… - Journal of medicinal …, 2017 - ACS Publications
Phosphodiesterase (PDE) 2A inhibitors have emerged as a novel mechanism with potential therapeutic option to ameliorate cognitive dysfunction in schizophrenia or Alzheimer’s …
Number of citations: 37 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.